molecular formula C6H2ClN3O3 B2889287 5-Chloro-4-nitro-2,1,3-benzoxadiazole CAS No. 5714-17-0

5-Chloro-4-nitro-2,1,3-benzoxadiazole

Cat. No.: B2889287
CAS No.: 5714-17-0
M. Wt: 199.55
InChI Key: JJXNKZYCHQVCND-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-2,1,3-benzoxadiazole is a chemical compound with the CAS Number: 5714-17-0. It has a molecular weight of 199.55 . It is a solid substance that is stored at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H . The molecular structure of this compound involves a benzoxadiazole ring substituted with a chlorine atom and a nitro group .


Physical and Chemical Properties Analysis

This compound is a solid substance stored at ambient temperature . It has a molecular weight of 199.55 . The compound has a topological polar surface area of 99.8 Ų .

Scientific Research Applications

Molecular and Crystal Structures

5-Chloro-4-nitro-2,1,3-benzoxadiazole has been studied for its molecular and crystal structures. Levinson et al. (2002) investigated its structure and the hydrogen bond systems in its crystals through X-ray diffraction analysis. This research provides valuable insights into the compound's structural properties (Levinson et al., 2002).

Fluorometric Detection Applications

The compound has applications in fluorometric detection. Wang et al. (2017) developed a carbon dot-based hybrid using 4-chloro-7-nitro-2,1,3-benzoxadiazole for selective detection of p-phenylenediamine. This approach demonstrates potential for environmental and biological sample analysis (Wang et al., 2017).

Synthesis and Spectroscopic Characterization

This compound is also significant in the synthesis and spectroscopic characterization of porphyrins with fused benzoxadiazole units. Cillo and Lash (2005) synthesized porphyrins with these units, demonstrating their potential in photodynamic therapy (Cillo & Lash, 2005).

High-Performance Liquid Chromatography (HPLC)

This compound plays a role in HPLC analysis. Aboul-Enein et al. (2011) reviewed methods using 7-Chloro-4-nitrobenzoxadiazole for derivatization of amines and amino acids in HPLC, highlighting its analytical capabilities (Aboul-Enein et al., 2011).

Colorimetric Detection

In colorimetric detection, Wang et al. (2013) used 4-Amino-7-nitro-2,1,3-benzoxadiazole for rapid and visual detection of Hg2+, demonstrating its selectivity and sensitivity for this specific metal ion (Wang et al., 2013).

Electric Dipole Moments Study

Tobiason et al. (1973) investigated the electric dipole moments of 2,1,3-benzoxadiazole derivatives, including those with chloro and nitro groups. This study helps understand the mesomeric structures in these compounds (Tobiason et al., 1973).

LC-MS Analysis

Hayen et al. (2003) used liquid chromatography-mass spectrometry (LC-MS) for determining nitrobenzoxadiazole derivatives. This method demonstrates the compound's utility in analytical chemistry (Hayen et al., 2003).

Membrane Asymmetry Fluorescence Assay

McIntyre and Sleight (1991) developed a method using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid analogues to examine lipid transport and membrane structure, showcasing its application in biological research (McIntyre & Sleight, 1991).

Safety and Hazards

The safety information for 5-Chloro-4-nitro-2,1,3-benzoxadiazole includes the following hazard statements: H315, H319, H335 . The precautionary statements include P271, P261, P280 . The signal word for this compound is "Warning" .

Future Directions

NBD-based synthetic probes, which include 5-Chloro-4-nitro-2,1,3-benzoxadiazole, are advanced chemical tools for biomolecular sensing . They have potential applications in investigating and understanding different biological processes and may aid in the development of potential theranostic agents .

Properties

IUPAC Name

5-chloro-4-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNKZYCHQVCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-17-0
Record name 5-chloro-4-nitro-2,1,3-benzoxadiazole
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